Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
Propargyl-PEG3-amine structure
商品名:Propargyl-PEG3-amine
CAS番号:932741-19-0
MF:C9H17NO3
メガワット:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953

Propargyl-PEG3-amine 化学的及び物理的性質

名前と識別子

    • Propargyl-PEG3-amine
    • Propargyl-PEG3-N3
    • Propyne-PEG3-NH2
    • 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
    • Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
    • Propyne-PEG3-amine
    • Propargyl-PEG3-NH2
    • 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
    • 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
    • 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
    • 932741-19-0
    • SY273036
    • HC inverted exclamation markOC-CH2-PEG3-NH2
    • MFCD20720810
    • DB-163690
    • AKOS040743800
    • Alkyne-PEG3-amine
    • C90692
    • HY-140033
    • BS-33229
    • SCHEMBL4122804
    • EN300-1602486
    • 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
    • Alkyne-PEG3-NH2
    • R01-0251
    • BP-21683
    • MREICTHRFCQNJR-UHFFFAOYSA-N
    • CS-0114325
    • Alkyne-PEG3-N3
    • 932741-18-9
    • LCZC2646
    • 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
    • MDL: MFCD20720810
    • インチ: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
    • InChIKey: MREICTHRFCQNJR-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCC#C)CCOCCN

計算された属性

  • せいみつぶんしりょう: 187.12084340 g/mol
  • どういたいしつりょう: 187.12084340 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 9
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.7
  • ぶんしりょう: 187.24
  • 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 267.4±25.0 °C at 760 mmHg
  • フラッシュポイント: 114.0±16.8 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

Propargyl-PEG3-amine セキュリティ情報

Propargyl-PEG3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184965-1g
Propargyl-PEG3-amine
932741-19-0 98%
1g
¥567.00 2024-04-24
Chemenu
CM340080-1g
Propargyl-PEG3-amine
932741-19-0 95%+
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1054439-5g
Propargyl-peg3-amine
932741-19-0 97%
5g
$240 2024-06-06
MedChemExpress
HY-140033-50mg
Propargyl-PEG3-amine
932741-19-0 ≥98.0%
50mg
¥100 2024-07-20
eNovation Chemicals LLC
Y1054439-1g
Propargyl-peg3-amine
932741-19-0 97%
1g
$95 2024-06-06
Bestfluorodrug
YFL00286-5.0g
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine
932741-19-0 97%
5.0g
¥4630 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-250mg
PRopargyl-PEG3-amine
932741-19-0 97%
250mg
¥184.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184965-250mg
Propargyl-PEG3-amine
932741-19-0 98%
250mg
¥248.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-1g
PRopargyl-PEG3-amine
932741-19-0 97%
1g
¥362.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-100mg
PRopargyl-PEG3-amine
932741-19-0 97%
100mg
¥137.0 2024-07-19

Propargyl-PEG3-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
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ごうせいかいろ 2

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1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  overnight, 45 °C
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Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza Viruses
Fu, Lifeng; Bi, Yuhai; Wu, Yan; Zhang, Shanshan; Qi, Jianxun; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6303-6312

ごうせいかいろ 3

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1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
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Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging
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ごうせいかいろ 4

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1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran ,  Water
リファレンス
Synthesis of Novel Glycolipid Agonists of the Protein CD1d
Garcia Diaz, Yoel Ruslan, 2010, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ,  Water ;  rt
リファレンス
Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction
Loska, Rafal; Janiga, Anita; Gryko, Dorota, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol ,  Dimethylformamide ;  overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  45 min, reflux
1.4 Reagents: Sodium hydroxide ;  pH 12
リファレンス
18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PET
Schieferstein, Hanno; Kelsch, Annette; Reibel, Achim; Koynov, Kaloian; Barz, Matthias; et al, Macromolecular Bioscience, 2014, 14(10), 1396-1405

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Ligand-drug conjugate including linker having tris structure
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water ;  36 h, rt
リファレンス
Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloaddition
Natarajan, Arutselvan; Du, Wenjun; Xiong, Cheng-Yi; DeNardo, Gerald L.; DeNardo, Sally J.; et al, Chemical Communications (Cambridge, 2007, (7), 695-697

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Antibody drug conjugates comprising toxins with polar groups and uses thereof
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ;  25 h, 30 °C
リファレンス
Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies
Norberg, Oscar; Deng, Lingquan; Yan, Mingdi; Ramstroem, Olof, Bioconjugate Chemistry, 2009, 20(12), 2364-2370

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
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, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Water ;  12 h, rt
リファレンス
Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins
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ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Water ;  overnight, rt → 50 °C
リファレンス
Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases
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ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  overnight, 0 °C → rt
リファレンス
Compositions and methods for preparation of drug-antibody conjugates for cancer treatment
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ごうせいかいろ 15

はんのうじょうけん
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ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  48 d, rt
1.2 Reagents: Water ;  48 h, rt
リファレンス
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening
Tran, Fanny; Odell, Anahi V.; Ward, Gary E.; Westwood, Nicholas J., Molecules, 2013, 18(9), 11639-11657

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder
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ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3.5 h, rt
リファレンス
Glycosylated polypeptide and its preparing method and application
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
リファレンス
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Propargyl-PEG3-amine Raw materials

Propargyl-PEG3-amine Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine
A945779
清らかである:99%/99%
はかる:5g/25g
価格 ($):364.0/1273.0